molecular formula C17H13N3O3 B5664591 N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide

N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide

Cat. No. B5664591
M. Wt: 307.30 g/mol
InChI Key: NWFRDORTOPBJDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide often involves multi-step reactions, including carbonylation, amidation, and other coupling reactions. For instance, cobalt-catalyzed carbonylative synthesis can be employed to generate phthalimide motifs from related benzamides, demonstrating the utility of transition metal catalysis in synthesizing such compounds (Fu, Ying, & Wu, 2019).

Molecular Structure Analysis

The molecular structure of compounds like N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide is often elucidated using techniques such as X-ray diffraction. For example, the study of concomitant polymorphism in related compounds helps understand the subtle differences in conformations and packing due to intermolecular hydrogen bonding interactions, which is crucial for predicting their chemical behavior and reactivity (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Chemical Reactions and Properties

N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide and similar compounds participate in various chemical reactions, including cyanation, chlorination, and nitration, which significantly alter their chemical properties. For example, the cyanation of furo[3,2-b]pyridine N-oxide can lead to the formation of carboxamide and carboxylic acid derivatives, showcasing the compound's versatile reactivity (Shiotani & Taniguchi, 1996).

properties

IUPAC Name

N-[3-(pyridin-3-ylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16(20-14-6-2-8-18-11-14)12-4-1-5-13(10-12)19-17(22)15-7-3-9-23-15/h1-11H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFRDORTOPBJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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